2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid

Antibacterial RNA polymerase transcription inhibition

2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid (CAS 941869-64-3) is a synthetic, small-molecule heterocycle belonging to the aryl-ureido-thiazole-carboxylic acid class. It features a 4-chlorophenyl urea moiety linked to a thiazole-4-carboxylic acid core.

Molecular Formula C11H8ClN3O3S
Molecular Weight 297.72 g/mol
CAS No. 941869-64-3
Cat. No. B1451826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid
CAS941869-64-3
Molecular FormulaC11H8ClN3O3S
Molecular Weight297.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NC2=NC(=CS2)C(=O)O)Cl
InChIInChI=1S/C11H8ClN3O3S/c12-6-1-3-7(4-2-6)13-10(18)15-11-14-8(5-19-11)9(16)17/h1-5H,(H,16,17)(H2,13,14,15,18)
InChIKeyYPGZIXVYVRXHGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid (CAS 941869-64-3): Identity, Core Scaffold, and Sourcing Baseline


2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid (CAS 941869-64-3) is a synthetic, small-molecule heterocycle belonging to the aryl-ureido-thiazole-carboxylic acid class. It features a 4-chlorophenyl urea moiety linked to a thiazole-4-carboxylic acid core [1]. It is supplied as a research-grade solid (purity typically 95–97%) by multiple vendors . The compound is sometimes conflated with the unrelated PPM1D/Wip1 inhibitor CCT007093 (CAS 176957-55-4), which possesses a distinct thienylidene cyclopentanone scaffold; procurement specifications should rely exclusively on CAS 941869-64-3 and the InChI Key YPGZIXVYVRXHGR-UHFFFAOYSA-N to ensure identity .

Why Generic Substitution of 2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid Carries Scientific Risk


The 4-chlorophenyl urea pharmacophore and the free 4-carboxylic acid on the thiazole ring are both essential for target engagement in two reported activity contexts: (i) the RNA polymerase (RNAP) switch-region binding mode requires the carboxylic acid for interaction with the binding site and the urea NH for hydrogen bonding [1]; (ii) the CYP3A inhibitory activity is linked to the carbamate/urea-thiazole architecture [2]. Replacing the 4-chlorophenyl group with other aryl substituents or masking the carboxylic acid as an ester drastically alters potency [3]. Consequently, analogs such as 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid (lacking the urea bridge) or ethyl 2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazole-4-carboxylate (ester prodrug form) cannot be assumed to reproduce the same biological profile, making unambiguous chemical identity critical for reproducible research.

Quantitative Differentiation Evidence for 2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid


RNA Polymerase Inhibitory Potency: Thiazole Class VII vs. Thiophene Parent Class I

In an Escherichia coli RNAP transcription inhibition assay, the thiazole-4-carboxylic acid class VII compound (the scaffold of CAS 941869-64-3) showed activity, albeit with lower potency than the parent thiophene class I [1]. The 4-chlorophenyl urea derivative retains the essential carboxylic acid and urea pharmacophore required for switch-region binding. Molecular modeling confirmed that the thiazole sulfur and urea NH engage in key hydrogen bonds within the Rifampicin-adjacent pocket [1]. Precise IC₅₀ values for the 4-chlorophenyl analog are not separately reported in the primary paper; this represents class-level SAR inference.

Antibacterial RNA polymerase transcription inhibition

Antibacterial Activity Spectrum: Gram-Positive and E. coli TolC Strains

The ureido-thiazole-4-carboxylic acid series (class VII) displayed antibacterial activity against Gram-positive bacteria and the Gram-negative E. coli TolC efflux-deficient strain [1]. The 4-chlorophenyl substitution contributes to lipophilicity and membrane penetration. These compounds showed no cross-resistance with rifampicin and exhibited a lower resistance frequency than rifampicin in S. aureus [1]. Quantitative MIC values for the specific 4-chlorophenyl analog are not individually tabulated; data represent class-level antibacterial profiling.

Antibacterial Gram-positive TolC

CYP3A Inhibitory Annotation: Pharmacoenhancer Potential

This compound is annotated in the MeSH database as a carbamate/thiazole derivative functioning as a cytochrome P450 CYP3A inhibitor, with potential to boost plasma concentrations of co-administered anti-HIV agents [1]. This annotation provides a distinct mechanism-based differentiation from thiazole analogs lacking the urea/carbamate bridge. Quantitative IC₅₀ or Kᵢ values for CYP3A isoforms are not publicly available for this specific compound; the annotation is derived from structural analogy to the clinical pharmacoenhancer cobicistat.

CYP3A pharmacoenhancer HIV

Optimal Application Scenarios for 2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid Based on Available Evidence


Bacterial RNA Polymerase Inhibitor Hit-to-Lead and Resistance Profiling

Use as a starting scaffold for structure-based optimization of antibacterial agents targeting the RNAP switch region. The compound's thiazole core provides a synthetically tractable alternative to thiophene-based leads, and its documented lack of rifampicin cross-resistance makes it suitable for programs seeking novel anti-TB or anti-MRSA agents with low resistance liability [1].

Pharmacoenhancer Co-Development Studies

Leverage the CYP3A inhibitory annotation to explore applications as a bioavailability enhancer in combination antiviral or antiretroviral therapy. Testing should include head-to-head CYP3A isoform inhibition profiling against cobicistat or ritonavir as reference standards to quantify relative potency [2].

Chemical Probe for Ureido-Thiazole SAR Libraries

Procure as a reference standard for building focused ureido-thiazole-4-carboxylic acid libraries, enabling systematic variation of the N-aryl substituent while maintaining the core pharmacophore. The commercially available 95–97% purity and solid formulation facilitate weighing and solution preparation for medium-throughput screening .

Quote Request

Request a Quote for 2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.